

Sulfo-Cy7.5 Carboxylic Acid: A Comprehensive Technical Guide for Advanced Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sulfo-Cy7.5 carboxylic acid*

Cat. No.: *B12377632*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of **Sulfo-Cy7.5 carboxylic acid**, a near-infrared (NIR) fluorescent dye with significant applications in biomedical research and drug development. Its enhanced water solubility and reactive carboxylic acid group make it a versatile tool for labeling biomolecules and enabling sensitive in vivo and in vitro imaging.

Core Properties and Specifications

Sulfo-Cy7.5 carboxylic acid is a derivative of the cyanine dye Cy7.5, modified with sulfonate groups to improve its solubility in aqueous environments.[1] This modification is crucial for biological applications, minimizing the use of organic co-solvents that can be detrimental to biomolecule stability.[2] The presence of a terminal carboxylic acid allows for covalent conjugation to primary amine groups on proteins, antibodies, and other biomolecules through the formation of a stable amide bond.[3]

Quantitative Data Summary

The key spectral and physical properties of **Sulfo-Cy7.5 carboxylic acid** are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |
|---|--|-----------|
| Excitation Maximum (λ_{ex}) | 778 nm | [4] |
| Emission Maximum (λ_{em}) | 797 - 808 nm | [4][5] |
| Molar Extinction Coefficient (ϵ) | 222,000 M ⁻¹ cm ⁻¹ | [4] |
| Fluorescence Quantum Yield (Φ) | 0.21 | |
| Molecular Formula | C ₄₅ H ₄₅ K ₃ N ₂ O ₁₄ S ₄ | [3][4] |
| Molecular Weight | 1083.41 g/mol | [4][5] |
| Solubility | Good in water, DMF, and DMSO | [4][6] |
| Purity | ≥ 95% (by ¹ H NMR and HPLC-MS) | [4][5] |

Key Applications in Research and Development

The near-infrared fluorescence of Sulfo-Cy7.5 offers significant advantages for biological imaging, including deeper tissue penetration and reduced background autofluorescence.[5][7] These characteristics make it an ideal probe for a variety of applications:

- **In Vivo Imaging:** Its long-wavelength emission is well-suited for deep-tissue imaging in small animal models, allowing for non-invasive tracking of labeled cells, antibodies, or nanoparticles.[5][7]
- **Fluorescence Microscopy:** Provides high-resolution imaging of cellular and subcellular structures with minimal interference from cellular autofluorescence.[5][7]
- **Flow Cytometry:** The distinct spectral properties of Sulfo-Cy7.5 enable its use in multi-color flow cytometry for precise cell sorting and analysis.[5][7]
- **Bioconjugation:** The carboxylic acid group can be activated to efficiently label proteins, antibodies, peptides, and nucleic acids for use as molecular probes.[1][5][7]

Experimental Protocols

Activation of Carboxylic Acid and Conjugation to Primary Amines

This protocol outlines the general steps for activating **Sulfo-Cy7.5 carboxylic acid** and conjugating it to a protein containing primary amines (e.g., lysine residues).

Materials:

- **Sulfo-Cy7.5 carboxylic acid**
- N-hydroxysuccinimide (NHS) or N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (TSTU)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
- Size-exclusion chromatography column (e.g., Sephadex G-25)

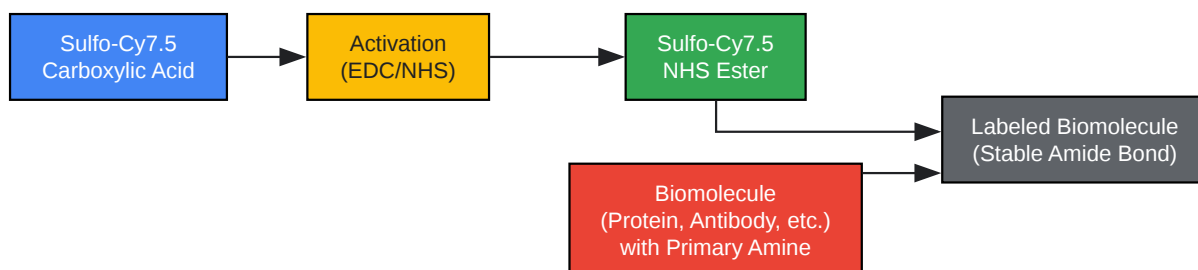
Procedure:

- Dye Activation:
 - Dissolve **Sulfo-Cy7.5 carboxylic acid**, NHS/TSTU, and EDC in anhydrous DMF or DMSO. A typical molar ratio is 1:1.2:1.2 (dye:NHS:EDC).
 - Allow the reaction to proceed for 1-2 hours at room temperature in the dark to form the NHS ester.
- Protein Preparation:

- Dissolve the protein to be labeled in an amine-free buffer at a concentration of 1-10 mg/mL. Ensure the buffer pH is between 7.2 and 8.0 for optimal conjugation to primary amines.
- Conjugation Reaction:
 - Add the activated Sulfo-Cy7.5 NHS ester solution to the protein solution. The molar ratio of dye to protein should be optimized for the specific application, but a starting point of 10:1 to 20:1 is common.
 - Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
- Quenching the Reaction:
 - Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.
 - Incubate for 30 minutes at room temperature to stop the reaction by consuming any unreacted NHS ester.
- Purification of the Conjugate:
 - Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
 - Collect the fractions containing the purified conjugate.
- Characterization:
 - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~778 nm (for Sulfo-Cy7.5).

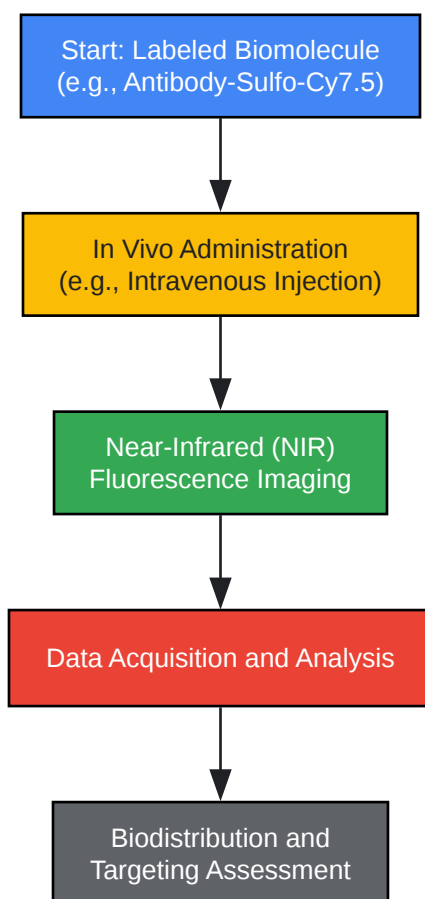
Visualizing Key Processes

To further aid in the understanding of **Sulfo-Cy7.5 carboxylic acid**'s application, the following diagrams illustrate its conjugation chemistry and a typical experimental workflow.



[Click to download full resolution via product page](#)

Caption: Covalent conjugation of **Sulfo-Cy7.5 carboxylic acid** to a biomolecule.



[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for in vivo imaging using a Sulfo-Cy7.5 labeled biomolecule.

Disclaimer: This document is intended for research use only. The experimental protocols provided are general guidelines and may require optimization for specific applications. Always consult the manufacturer's instructions and relevant safety data sheets before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Sulfo-Cy7.5 carboxylic acid, 2760599-02-6 | BroadPharm [broadpharm.com]
- 4. Sulfo-Cyanine 7.5 carboxylic acid (A270302) | Antibodies.com [antibodies.com]
- 5. sulfo-Cyanine7.5 | AxisPharm [axispharm.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. sulfo-Cyanine7 | AxisPharm [axispharm.com]
- To cite this document: BenchChem. [Sulfo-Cy7.5 Carboxylic Acid: A Comprehensive Technical Guide for Advanced Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12377632#sulfo-cy7-5-carboxylic-acid-for-beginners\]](https://www.benchchem.com/product/b12377632#sulfo-cy7-5-carboxylic-acid-for-beginners)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com